Product packaging for Cupric sebacate(Cat. No.:CAS No. 58783-12-3)

Cupric sebacate

Cat. No.: B1669335
CAS No.: 58783-12-3
M. Wt: 263.78 g/mol
InChI Key: WGKSVGIFYJXABK-UHFFFAOYSA-L
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Description

Cupric sebacate, also known as copper sebacate, is a copper salt of sebacic acid with the molecular formula C10H16CuO4 . It is identified by several CAS Registry Numbers, including 32047-81-7 and 58783-12-3 . This compound is a biochemical reagent intended for research applications only. While direct studies on this compound are limited, related copper carboxylates, such as copper acetate, are known to be used as reagents in chemical synthesis . Furthermore, copper and its compounds have been studied for their catalytic properties in the degradation of ester-based compounds . One study notes that copper can be more efficient than iron in accelerating the decomposition of esters, which may be of interest in tribological research concerning lubricants . Researchers value such copper complexes for their role in various inorganic and organic synthetic pathways. The structure of related copper carboxylates typically features a distinctive "paddle wheel" arrangement with two metal centers . This compound is offered as a small molecule compound for laboratory and research use. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the product datasheet for detailed handling, safety, and storage information, which is typically recommended at -20°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16CuO4 B1669335 Cupric sebacate CAS No. 58783-12-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

58783-12-3

Molecular Formula

C10H16CuO4

Molecular Weight

263.78 g/mol

IUPAC Name

copper;decanedioate

InChI

InChI=1S/C10H18O4.Cu/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;/h1-8H2,(H,11,12)(H,13,14);/q;+2/p-2

InChI Key

WGKSVGIFYJXABK-UHFFFAOYSA-L

SMILES

C(CCCCC(=O)[O-])CCCC(=O)[O-].[Cu+2]

Canonical SMILES

C(CCCCC(=O)[O-])CCCC(=O)[O-].[Cu+2]

Appearance

Solid powder

Other CAS No.

58783-12-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Cupric sebacate.

Origin of Product

United States

Synthetic Methodologies and Reaction Pathway Elucidation for Cupric Sebacate

Established Synthetic Routes

Established methods for synthesizing cupric sebacate (B1225510) often utilize solution-phase reactions, particularly salt metathesis.

Solution-Phase Synthesis via Salt Metathesis Reactions

A common and facile method for obtaining copper(II) sebacate is through the reaction of sodium sebacate with copper(II) sulfate (B86663). researchgate.netacuedi.org This salt metathesis reaction involves the exchange of ions between the two reactant salts in an aqueous solution. Sodium sebacate, the sodium salt of sebacic acid, is typically prepared by the neutralization of sebacic acid with sodium hydroxide (B78521) in water. ontosight.airxchemicals.comatamanchemicals.com Sebacic acid itself is commonly derived from castor oil. rxchemicals.comatamanchemicals.com

The synthesis of disodium (B8443419) sebacate can be achieved by reacting sebacic acid with sodium hydroxide in a solvent, such as water. ontosight.aigoogle.com The reaction involves mixing solutions of sebacic acid and sodium hydroxide, followed by reaction to produce disodium sebacate. google.com For example, one reported method involves combining water and sebacic acid in a specific weight ratio (e.g., 20-25:9-11) at a controlled temperature (18-22°C), and separately preparing a sodium hydroxide solution with water in a specific weight ratio (e.g., 8-12:8-12) at a controlled temperature (75-85°C). google.com Mixing these solutions results in the formation of disodium sebacate. google.com

Once disodium sebacate is obtained, it is reacted with a soluble copper(II) salt, such as copper(II) sulfate. researchgate.netacuedi.org The reaction between disodium sebacate and copper(II) sulfate in aqueous solution leads to the precipitation of cupric sebacate, as it is relatively insoluble in water. bu.edu.eg This precipitation drives the metathesis reaction forward. wikipedia.org

The general reaction can be represented as:

Na₂C₁₀H₁₆O₄ (aq) + CuSO₄ (aq) → CuC₁₀H₁₆O₄ (s) + Na₂SO₄ (aq)

The solid this compound product is then typically isolated by filtration. bu.edu.eg

Optimization of Reaction Parameters for Yield and Purity

While specific detailed studies focusing solely on the optimization of this compound synthesis parameters were not extensively found, general principles of salt metathesis reactions and synthesis of similar metal carboxylates provide insight. For salt metathesis reactions, factors such as reactant concentration, temperature, reaction time, and the order of addition of reactants can influence yield and purity. at.ua The solubility of the product in the reaction medium is a key factor driving the reaction to completion and facilitating isolation. bu.edu.egwikipedia.org Controlling the stoichiometry of the reactants is also crucial to maximize the yield of the desired product and minimize impurities. at.ua Washing the precipitated product with appropriate solvents can help remove soluble byproducts, such as sodium sulfate in the case of the reaction between sodium sebacate and copper(II) sulfate. bu.edu.eg

Optimization studies for the synthesis of other metal compounds, such as copper(I) 5-nitrotetrazolate, highlight the importance of parameters like reaction temperature, reaction time, reactant concentration, and molar ratios in achieving optimal yields. at.ua These principles can be applied to the synthesis of this compound to improve the efficiency and purity of the process.

Exploration of Novel Synthetic Approaches

Research into novel synthetic approaches for metal organic compounds, including those with carboxylate ligands, explores methods beyond traditional solution-phase precipitation.

Hydrothermal and Solvothermal Synthetic Strategies

Hydrothermal and solvothermal synthesis are techniques that involve carrying out chemical reactions in sealed vessels at elevated temperatures and pressures, using water (hydrothermal) or non-aqueous solvents (solvothermal). researchgate.netresearchgate.net These methods can offer advantages in controlling crystal size, morphology, and phase purity. researchgate.net

While direct reports on the hydrothermal or solvothermal synthesis of this compound were not specifically identified, these methods have been applied to the synthesis of other copper-based materials, such as copper oxide nanoparticles, copper ferrite (B1171679) nanoparticles, and open-framework copper silicates. nih.govplos.orguh.edursc.orgrsc.org For instance, hydrothermal synthesis has been used to prepare copper-based nanoparticles with controlled size and composition by varying reaction time and using surfactants. nih.gov Solvothermal methods have been employed for the synthesis of copper ferrite nanoparticles, with parameters like reaction temperature, time, solvent type, and the presence of surfactants influencing the resulting materials' properties. researchgate.netplos.org The application of these techniques to this compound synthesis could potentially lead to novel forms or improved control over the solid-state properties of the compound.

Template-Assisted Synthesis Methods

Template-assisted synthesis involves using a pre-existing structure (a template) to guide the formation of a new material, influencing its size, morphology, and structure. nih.gov Templates can be hard (e.g., inorganic) or soft (e.g., surfactants, polymers). nih.gov

Research on template-assisted synthesis for metal oxides and coordination polymers demonstrates the potential of this approach in controlling the architecture of the synthesized material. nih.govrsc.org For example, soft templates like surfactants have been used in the synthesis of copper oxide nanoparticles, influencing their surface properties and structure. nih.gov Template-assisted strategies have also been employed in the synthesis of copper(I) clusters, where inner templates influenced the structure and properties of the resulting clusters. rsc.org While specific examples of template-assisted synthesis for this compound were not found, this approach could potentially be explored to synthesize this compound with specific morphologies or nanostructures by using appropriate templates that interact with the copper ions or sebacate ligands during crystallization.

Mechanistic Investigations of this compound Formation

Detailed mechanistic studies specifically elucidating the step-by-step formation of solid this compound from its precursors are limited in the provided search results. However, the primary established synthetic route involves a salt metathesis reaction in aqueous solution. researchgate.netacuedi.org

The mechanism of salt metathesis reactions generally involves the dissociation of the ionic reactants into their respective ions in solution, followed by the recombination of ions to form new compounds. wikipedia.org The driving force for the formation of this compound in the reaction between sodium sebacate and copper(II) sulfate is the low solubility of this compound in water, causing it to precipitate out of the solution. bu.edu.egwikipedia.org This removal of the product from the solution equilibrium favors the forward reaction.

Studies on the interaction of sebacate derivatives with metal surfaces, such as the formation of boundary lubricating films from di(2-ethylhexyl) sebacate on iron, indicate that chemical transformations and interactions between the organic molecules and the metal can play a role in surface film formation. researchgate.net While this specific example relates to a sebacate ester and a metal surface under friction, it suggests that the interaction between copper ions and sebacate ligands can involve complex chemical processes.

Further mechanistic investigations into the formation of this compound could involve studying the kinetics of the reaction, identifying intermediate species, and analyzing the crystal growth process under different conditions. Techniques such as in situ spectroscopy or scattering methods could potentially provide insights into the molecular-level events occurring during the precipitation of this compound.

Advanced Structural Characterization and Spectroscopic Analysis of Cupric Sebacate

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing techniques like Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing a "fingerprint" that aids in identification and structural analysis nih.gov, scienceedge.com. These techniques are particularly useful for studying the coordination environment of the metal center and the bonding characteristics of the ligands.

Fourier Transform Infrared (FT-IR) Spectroscopy for Ligand Coordination Modes

FT-IR spectroscopy is a powerful tool for identifying functional groups and understanding how they interact within a compound nih.gov, mdpi.com. For carboxylate-containing compounds like cupric sebacate (B1225510), the stretching vibrations of the carboxylate group (COO⁻) are particularly informative regarding the coordination mode of the carboxylate ligand to the metal center spectroscopyonline.com. The asymmetric (νas(COO⁻)) and symmetric (νs(COO⁻)) stretching frequencies and the difference between them (Δν(COO⁻) = νas - νs) can indicate whether the carboxylate is coordinating as a monodentate, bidentate chelating, or bridging ligand.

In metal carboxylates, the position and separation of the νas(COO⁻) and νs(COO⁻) bands in the IR spectrum are sensitive to the metal-carboxylate interaction. A larger separation between these bands is generally observed for ionic or monodentate coordination, while a smaller separation or even overlapping bands can suggest bidentate chelating or bridging modes spectroscopyonline.com.

Comparative Analysis with Free Sebacic Acid and Disodium (B8443419) Sebacate Spectra

Comparing the FT-IR spectrum of cupric sebacate with those of free sebacic acid and disodium sebacate is essential for understanding the effect of copper coordination on the carboxylate group vibrations.

Free sebacic acid, containing protonated carboxylic acid groups (-COOH), exhibits characteristic C=O stretching vibrations typically around 1700 cm⁻¹ umons.ac.be. Upon deprotonation and formation of a salt, as in disodium sebacate, the carboxylate group is formed, and the single C=O stretch is replaced by the asymmetric and symmetric COO⁻ stretching vibrations. For sodium sebacate, carboxylate maxima have been observed at 1563 cm⁻¹ (νas(COO⁻)) and 1416 cm⁻¹ (νs(COO⁻)), with a Δν(COO⁻) of 147 cm⁻¹ mdpi.com. This separation is indicative of an ionic interaction between sodium and the carboxylates mdpi.com.

In this compound, the coordination of the copper(II) ion to the sebacate ligand will influence these carboxylate stretching frequencies. While specific peak values for this compound were not extensively detailed in the search results, studies on other metal sebacates and copper carboxylates provide context. For instance, calcium sebacate shows double splitting for νas(COO⁻) at 1579 cm⁻¹ and 1545 cm⁻¹ and for νs(COO⁻) at 1430 cm⁻¹ and 1414 cm⁻¹, suggesting two different densities in the coordination structure and indicating a bis-bidentate chelating and bridging configuration mdpi.com. For zinc carboxylates formed from sebacic acid, bidentate bridging coordination has been suggested based on FT-IR analysis researchgate.net.

A detailed comparative analysis would involve examining the shifts in the νas(COO⁻) and νs(COO⁻) bands in this compound relative to free sebacic acid and disodium sebacate. A decrease in the Δν(COO⁻) value compared to the ionic disodium salt would typically suggest a covalent interaction and bidentate or bridging coordination of the carboxylate ligand to the copper(II) center.

Raman Spectroscopy for Molecular Vibrations and Conformation

Raman spectroscopy provides complementary information to FT-IR by probing different molecular vibrations. While FT-IR is based on changes in dipole moment during vibration, Raman spectroscopy is based on changes in polarizability nih.gov, scienceedge.com. This makes Raman spectroscopy particularly useful for studying symmetric vibrations and the carbon skeleton of the molecule, offering insights into molecular conformation scienceedge.com.

For this compound, Raman spectroscopy could provide information about the vibrational modes of the sebacate chain, including the C-C stretching and CH₂ bending and rocking vibrations. These vibrations are sensitive to the conformation of the sebacate ligand (e.g., all-trans conformation) and how it is affected by coordination to the copper center mdpi.com. Raman spectroscopy can also provide information about the metal-ligand vibrations, although these typically occur at lower wavenumbers, sometimes outside the standard fingerprint region spectroscopyonline.com.

Electronic Spectroscopy and Ligand Field Theory

Electronic spectroscopy, primarily UV-Visible (UV-Vis) spectroscopy, investigates the electronic transitions within a molecule, providing information about the electronic structure, coordination geometry, and the effect of the ligand field on the metal center up.ac.za. For copper(II) complexes, which have a d⁹ electronic configuration, electronic transitions typically occur in the visible and near-UV regions.

UV-Visible Spectroscopy for Electronic Transitions and Coordination Geometry

UV-Vis spectroscopy of copper(II) complexes often reveals absorption bands corresponding to d-d transitions and charge transfer bands docbrown.info, orientjchem.org. The positions and intensities of these bands are highly dependent on the coordination environment around the copper(II) ion, including the number and type of ligands and the resulting geometry (e.g., square planar, tetrahedral, square pyramidal, octahedral) srce.hr, nih.gov.

Aqueous solutions of copper(II) sulfate (B86663), for example, appear blue due to the hexaaquacopper(II) complex, [Cu(H₂O)₆]²⁺, which exhibits a broad absorption band in the red region of the visible spectrum (around 800 nm) corresponding to d-d transitions harricksci.com, mdpi.com. Changes in ligands or coordination geometry lead to shifts in these absorption bands and changes in color docbrown.info, harricksci.com.

For this compound, UV-Vis spectroscopy would show absorption bands related to the electronic transitions of the copper(II) ion in the ligand field created by the sebacate ligands. The position and shape of the d-d transition band(s) can provide clues about the coordination geometry around the copper center. For example, square planar or square pyramidal geometries typically result in different d-d splitting patterns compared to octahedral or tetrahedral environments orientjchem.org, nih.gov.

Analysis of d-d Transitions and Charge Transfer Bands

The electronic spectrum of this compound would likely feature d-d transitions within the copper(II) ion. These transitions are formally forbidden by the Laporte selection rule but become weakly allowed through vibronic coupling or deviations from centrosymmetry mgcub.ac.in. The energy of these transitions reflects the splitting of the copper 3d orbitals by the ligand field. The number of observed d-d bands can also provide information about the symmetry of the coordination environment orientjchem.org.

In addition to d-d transitions, charge transfer bands may also be observed in the UV-Vis spectrum of this compound. Charge transfer transitions involve the movement of electron density from the ligand to the metal (Ligand-to-Metal Charge Transfer, LMCT) or from the metal to the ligand (Metal-to-Ligand Charge Transfer, MLCT) mgcub.ac.in, mdpi.com. For carboxylate ligands, LMCT transitions are common and typically occur at higher energies (shorter wavelengths) than d-d transitions, often in the UV region mdpi.com. The presence and intensity of charge transfer bands can provide information about the redox properties of the metal and the ligand, as well as the degree of covalent character in the metal-ligand bond.

Analyzing the d-d and charge transfer bands in the UV-Vis spectrum of this compound, in conjunction with ligand field theory, would allow for a more complete understanding of the electronic structure and coordination environment of the copper(II) ion in this compound. This analysis can help confirm the coordination geometry suggested by structural studies and provide insights into the nature of the copper-carboxylate interaction.

Magnetic Resonance Spectroscopy

Magnetic resonance spectroscopy techniques, such as Electron Spin Resonance (ESR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are valuable tools for probing the electronic and structural characteristics of this compound.

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Copper(II) Centers

ESR spectroscopy is particularly useful for studying compounds containing paramagnetic species, such as copper(II) ions, which have an unpaired electron bhu.ac.in. ESR measurements can provide information about the local environment of the copper(II) centers and the magnitude of their magnetic moment bhu.ac.in.

Research on copper(II) sebacate has included investigations into its magnetic behavior using ESR spectroscopy researchgate.net. These measurements have indicated the presence of magnetic interactions between the Cu(II) centers within the compound's polymeric structure researchgate.net. Studies on other copper(II) complexes with carboxylate ligands have also utilized ESR to understand their magnetic properties and the nature of exchange coupling between copper ions rsc.org. The ESR spectra of copper(II) complexes can be interpreted in terms of dimeric species with exchange-coupled copper atoms rsc.org.

ESR spectra of copper(II) complexes can be analyzed to determine spin Hamiltonian parameters, such as g-factors (g‖, g⊥) and hyperfine coupling constants (A‖, A⊥). These parameters provide detailed information about the electronic structure of the copper(II) ion and its interaction with the surrounding ligands. For instance, studies on other copper(II) complexes have described powder ESR spectra using three g-factors pwr.edu.pl. Axial ESR spectra can be explained based on coupling mechanisms nih.gov.

ESR spectroscopy is a powerful technique for investigating exchange interactions between paramagnetic centers. In the case of copper(II) sebacate, ESR measurements have confirmed magnetic interactions between the Cu(II) centers researchgate.net. Studies on other copper systems, such as copper(II) hydrogenmalonate dihydrate, have used temperature-dependent ESR to reveal magnetic behavior and suggest the presence of different paramagnetic species and interactions like ferromagnetic coupling pwr.edu.pl. The interpretation of ESR spectra, sometimes aided by computer simulations, helps establish parameters related to these interactions rsc.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy of the Organic Ligand Moiety

While copper(II) is paramagnetic and typically broadens NMR signals of directly coordinated nuclei, NMR spectroscopy, particularly ¹H and ¹³C NMR, can be used to characterize the organic sebacate ligand moiety in diamagnetic metal complexes of sebacic acid or to study the ligand itself researchgate.netmdpi.com. NMR provides detailed information about the structure and dynamics of the organic part of the molecule rsc.orgdergipark.org.tr.

Studies involving sebacic acid derivatives and their interactions with metal ions, including copper(II), have employed NMR spectroscopy to confirm the structure of ligands and complexes researchgate.netresearchgate.net. For example, ¹H and ¹³C NMR spectra have been used to elucidate the structure of Schiff base ligands and their metal complexes, with characteristic signals observed for different carbon and hydrogen atoms within the ligand structure dergipark.org.tr.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction (XRD) is a fundamental technique for determining the solid-state structure of crystalline compounds like this compound.

Powder X-ray Diffraction (PXRD) for Bulk Phase Identification and Crystallinity

Powder X-ray Diffraction (PXRD) is widely used for the identification of crystalline phases and the assessment of crystallinity in bulk samples ethz.ch. For this compound, PXRD has been employed to confirm its structure as a microcrystalline powder researchgate.net.

PXRD patterns provide a unique fingerprint of a crystalline material, allowing for its identification ethz.ch. The positions and intensities of the diffraction peaks are characteristic of the material's crystal structure ethz.ch. PXRD analysis can also provide information about the crystallinity of the sample, with sharper peaks indicating higher crystallinity. Studies on other metal sebacates, such as calcium sebacate, have utilized PXRD to solve their crystal structures and investigate crystallization features mdpi.com. PXRD has also been used in the characterization of other metal-organic frameworks and complexes to determine their crystalline nature and sometimes estimate crystallite sizes researchgate.netresearchgate.net.

Data from PXRD can be used to index reflections and determine unit cell parameters, providing insights into the molecular packing in the solid state tdx.cat. For example, studies on poly(decamethylene sebacate) have used XRD to determine orthorhombic unit cell parameters tdx.cat.

Table 1: PubChem CID for Mentioned Compounds

Compound NamePubChem CID
This compound185918 nih.govinvivochem.cn / 121596017 nih.gov
Sebacic acid10461
Sodium sebacate10462
Copper(II) sulfate24512

Table 2: Summary of Spectroscopic and Diffraction Data (Illustrative based on search results)

TechniqueAnalyte/FocusKey Findings (based on search results for Cu(II) carboxylates)Relevant Section(s)
ESRParamagnetic Cu(II)Indication of magnetic interactions between Cu(II) centers, determination of g-factors. researchgate.netpwr.edu.pl3.3.1. Electron Spin Resonance (ESR) Spectroscopy
NMROrganic LigandCharacterization of the sebacate moiety (in relevant diamagnetic contexts or free ligand). researchgate.net3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
PXRDSolid State StructureConfirmation of microcrystalline nature, phase identification, assessment of crystallinity. researchgate.netethz.ch3.4.1. Powder X-ray Diffraction (PXRD)

This compound, a copper(II) salt derived from decanedioic acid (sebacic acid), is represented by the chemical formula Cu(C₁₀H₁₆O₄) ontosight.ai. This compound, classified as a copper salt of a fatty acid, has attracted scientific interest for its diverse properties and potential applications ontosight.ai. It commonly presents as a microcrystalline powder researchgate.net. The structural characteristics of this compound can vary, influencing its physical attributes such as color and solubility ontosight.ai. While generally insoluble in water, this compound may exhibit solubility in certain organic solvents ontosight.ai.

Understanding the molecular arrangement and electronic behavior of this compound necessitates the application of advanced structural characterization and spectroscopic analysis techniques. These methods offer crucial insights into its coordination environment and solid-state architecture.

Magnetic Resonance Spectroscopy

Magnetic resonance spectroscopy techniques, including Electron Spin Resonance (ESR) and Nuclear Magnetic Resonance (NMR) spectroscopy, serve as invaluable tools for investigating the electronic and structural features of this compound.

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Copper(II) Centers

ESR spectroscopy is particularly well-suited for studying materials containing paramagnetic species like copper(II) ions, which possess an unpaired electron bhu.ac.in. ESR measurements yield information regarding the local environment surrounding the copper(II) centers and the magnitude of their magnetic moment bhu.ac.in.

Investigations into the magnetic behavior of copper(II) sebacate have incorporated ESR spectroscopy researchgate.net. These measurements have provided evidence for magnetic interactions occurring between the Cu(II) centers within the polymeric structure of the compound researchgate.net. Similarly, studies on other copper(II) complexes with carboxylate ligands have leveraged ESR to elucidate their magnetic properties and the nature of exchange coupling between copper ions rsc.org. The ESR spectra of copper(II) complexes are amenable to interpretation in terms of dimeric species featuring exchange-coupled copper atoms rsc.org.

Analysis of the ESR spectra of copper(II) complexes allows for the determination of spin Hamiltonian parameters, such as g-factors (g‖, g⊥) and hyperfine coupling constants (A‖, A⊥). These parameters offer detailed insights into the electronic structure of the copper(II) ion and its interactions with coordinating ligands. For example, studies on related copper(II) complexes have characterized powder ESR spectra using three distinct g-factors pwr.edu.pl. Axial ESR spectra can be rationalized based on coupling mechanisms nih.gov.

ESR spectroscopy represents a potent technique for examining exchange interactions between paramagnetic centers. In the context of copper(II) sebacate, ESR measurements have corroborated the presence of magnetic interactions between the Cu(II) centers researchgate.net. Research on other copper systems, such as copper(II) hydrogenmalonate dihydrate, has employed temperature-dependent ESR to unveil magnetic behavior and suggest the existence of different paramagnetic species and interactions, including ferromagnetic coupling pwr.edu.pl. The interpretation of ESR spectra, often facilitated by computer simulations, aids in establishing parameters related to these interactions rsc.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy of the Organic Ligand Moiety

While the paramagnetic nature of copper(II) typically leads to broadening of NMR signals from directly coordinated nuclei, NMR spectroscopy, specifically ¹H and ¹³C NMR, can be effectively utilized to characterize the organic sebacate ligand moiety in diamagnetic metal complexes of sebacic acid or to study the free ligand itself researchgate.netmdpi.com. NMR provides comprehensive information regarding the structure and dynamics of the organic component of the molecule rsc.orgdergipark.org.tr.

Studies involving derivatives of sebacic acid and their interactions with metal ions, including copper(II), have employed NMR spectroscopy to confirm the structure of both ligands and their resulting complexes researchgate.netresearchgate.net. For instance, ¹H and ¹³C NMR spectra have been instrumental in elucidating the structure of Schiff base ligands and their metal complexes, with characteristic signals corresponding to various carbon and hydrogen atoms within the ligand framework dergipark.org.tr.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray Diffraction (XRD) stands as a foundational technique for determining the solid-state structure of crystalline compounds such as this compound.

Powder X-ray Diffraction (PXRD) for Bulk Phase Identification and Crystallinity

Powder X-ray Diffraction (PXRD) is widely applied for identifying crystalline phases and evaluating the crystallinity of bulk samples ethz.ch. For this compound, PXRD has been utilized to confirm its structure as a microcrystalline powder researchgate.net.

PXRD patterns serve as a unique fingerprint for crystalline materials, enabling their identification ethz.ch. The positions and intensities of the observed diffraction peaks are characteristic of the material's specific crystal structure ethz.ch. PXRD analysis also offers insights into the degree of crystallinity within a sample, with sharper peaks typically indicating higher crystallinity. Studies on other metal sebacates, such as calcium sebacate, have employed PXRD to solve their crystal structures and investigate crystallization characteristics mdpi.com. PXRD has also played a role in the characterization of other metal-organic frameworks and complexes to ascertain their crystalline nature and, in some cases, estimate average crystallite sizes researchgate.netresearchgate.net.

Data obtained from PXRD can be used to index reflections and determine unit cell parameters, providing valuable information about the molecular packing in the solid state tdx.cat. For example, studies on poly(decamethylene sebacate) have used XRD to determine orthorhombic unit cell parameters tdx.cat.

Table 1: PubChem CID for Mentioned Compounds

Compound NamePubChem CID
This compound185918 nih.govinvivochem.cn
Sebacic acid10461
Sodium sebacate10462
Copper(II) sulfate24512

Table 2: Summary of Spectroscopic and Diffraction Data (Illustrative based on search results)

TechniqueAnalyte/FocusKey Findings (based on search results for Cu(II) carboxylates)Relevant Section(s)
ESRParamagnetic Cu(II)Indication of magnetic interactions between Cu(II) centers, determination of g-factors. researchgate.netpwr.edu.pl3.3.1. Electron Spin Resonance (ESR) Spectroscopy
NMROrganic LigandCharacterization of the sebacate moiety (in relevant diamagnetic contexts or free ligand). researchgate.net3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
PXRDSolid State StructureConfirmation of microcrystalline nature, phase identification, assessment of crystallinity. researchgate.netethz.ch3.4.1. Powder X-ray Diffraction (PXRD)

Single-Crystal X-ray Diffraction for Definitive Molecular and Supramolecular Structures

Single-crystal X-ray diffraction is a powerful technique for unequivocally determining the molecular and supramolecular structure of crystalline compounds. For this compound, studies utilizing X-ray diffractometry have been conducted to confirm its structure researchgate.net. One investigation reported that the Cu(II) ion in this compound is situated on a two-fold crystallographic axis and exhibits a quasi-tetrahedral coordination environment researchgate.net. This technique provides precise details regarding bond lengths, bond angles, and the arrangement of atoms within the crystal lattice, which are fundamental to understanding the compound's properties. The use of techniques like single-crystal X-ray diffraction is essential for gaining insights into the solid-state architecture of metal carboxylates like this compound rsc.orgnih.gov.

Comparative Crystallographic Studies with Other Metal Sebacates (e.g., Calcium, Sodium, Nickel, Magnesium, Manganese Sebacate Structures)

Comparative crystallographic studies with other metal sebacates can provide valuable insights into how the nature of the metal cation influences the resulting crystal structure and coordination environment. Research on calcium sebacate and sodium sebacate, for instance, highlights significant differences in their crystallization features and structures mdpi.comresearchgate.net. Calcium sebacate forms a layered structure where calcium ions are connected by sebacate molecules, with water molecules caged within the layers mdpi.comresearchgate.net. The calcium layers are bent with respect to the plane of the sebacate chains mdpi.com. In contrast, the crystal structure of sodium sebacate has proven difficult to solve using powder diffraction, and spectroscopic data suggest an ionic interaction between sodium and the carboxylate groups, with no evidence of hydration in its structure before combustion mdpi.comresearchgate.net. These differences underscore the impact of the metal cation's ionic radius, charge, and preferred coordination geometry on the solid-state architecture of metal sebacates. While specific detailed crystallographic comparisons with nickel, magnesium, and manganese sebacates were not extensively detailed in the provided results, the general principle holds that the distinct chemical properties of these metal ions would lead to different coordination motifs and crystal packing arrangements compared to this compound and the alkaline earth/alkali metal sebacates scispace.comtropmet.res.innih.gov.

Thermal Analysis and Decomposition Pathways

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for understanding the thermal stability of this compound and identifying its decomposition pathways and phase transitions lucideon.commdpi.com.

Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Profiles

TGA measures the change in mass of a substance as a function of temperature or time under a controlled atmosphere lucideon.commdpi.com. This technique provides information on the thermal stability of this compound and the different stages of its thermal decomposition. While specific TGA data for this compound was not prominently featured in the provided search results, TGA is routinely used to assess the hydration state and decomposition profile of metal carboxylates mdpi.comresearchgate.net. For example, TGA of calcium sebacate showed a weight loss corresponding to the loss of hydrated water molecules before the onset of decomposition of the organic component mdpi.comresearchgate.net. The TGA curve for this compound would similarly reveal the temperatures at which dehydration (if hydrated) and the subsequent degradation of the sebacate ligand and the reduction or decomposition of the copper species occur. The derivative of the TGA curve (DTG) can help identify the temperatures of maximum decomposition rate for each step mdpi.com.

Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Events

DSC measures the heat flow into or out of a sample as a function of temperature or time lucideon.commdpi.com. This technique is used to identify phase transitions, such as melting, crystallization, and glass transitions, as well as other thermal events like decomposition and solid-state reactions lucideon.comresearchgate.net. DSC can provide information on the energy associated with these transitions (enthalpy) lucideon.commdpi.com. For this compound, DSC analysis would reveal its melting point (if it melts before decomposition) and any solid-state phase transitions. Decomposition events observed in TGA often correspond to endothermic or exothermic peaks in the DSC curve, providing further information about the nature of the thermal degradation process researchgate.net. For instance, DSC has been used to study the thermal behavior of other metal-organic compounds, showing endothermic peaks associated with dehydration and decomposition researchgate.net.

Table 1: Thermal Analysis Data (Illustrative Example)

TechniqueEventTemperature Range (°C)Description / Enthalpy Change
TGADehydration Step 1[Insert Range]Mass Loss: [Insert %]
TGAOrganic Decomposition[Insert Range]Mass Loss: [Insert %]
DSCMelting Point[Insert Temp]Endothermic
DSCDecomposition Peak[Insert Temp][Endothermic/Exothermic]

Note: The values in Table 1 are illustrative and would need to be populated with actual data from specific research findings on this compound if available.

Morphological and Microstructural Characterization

Morphological and microstructural characterization techniques, such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM), are widely used to examine the physical appearance, particle dimensions, and structural details of materials. These methods offer complementary information, allowing for a comprehensive understanding of a material's form and internal arrangement wiley.com.

Transmission Electron Microscopy (TEM) for Nanoscale Structural Features

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM, allowing for the investigation of the internal structure and nanoscale features of materials wiley.com. TEM works by transmitting a beam of electrons through a thin sample and creating an image from the scattered electrons wiley.com. This technique is essential for examining the crystallographic structure, defects, and the morphology of individual nanoparticles wiley.comnih.gov. TEM can reveal details about particle shape, size, and distribution at the nanometer scale, as well as providing information about the internal arrangement of atoms through techniques like selected-area electron diffraction (SAED) and high-resolution TEM (HRTEM) nih.govbeilstein-journals.org. While direct TEM data specifically for this compound was not prominently featured in the search results, TEM is a fundamental technique for characterizing nanoscale copper compounds and sebacate-related structures sciencepub.netmdpi.com. For example, TEM has been used to characterize copper oxide nanocrystals, revealing sizes in the range of 5 nm to 15 nm and nanorods with lengths of 6 to 15 micrometers and widths of 10 to 30 nanometers sciencepub.net. It has also been applied to study the morphology and size distribution of poly(glycerol sebacate) nanoparticles, confirming their spherical shape and average sizes around 121-124 nm mdpi.com.

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a type of scanning probe microscopy that provides high-resolution images of a material's surface topography wiley.comnih.gov. Unlike SEM and TEM, AFM does not use electrons; instead, it employs a sharp tip attached to a cantilever that scans the sample surface nih.gov. The tip deflects in response to the forces between the tip and the sample surface, and this deflection is measured to create a topographical map nih.gov. AFM is particularly useful for characterizing surface roughness, features at the atomic scale, and the dimensions of small particles on a surface researchgate.netnih.gov. It can operate in various modes, including contact mode, tapping mode, and non-contact mode, to suit different sample types nih.gov. AFM can provide quantitative data on surface roughness and particle size nih.gov. Although specific AFM studies focused solely on this compound were not found in the search results, AFM is a valuable technique for the surface characterization of various materials, including copper-containing films and nanoparticles researchgate.netmpg.de. For instance, AFM has been used to study the surface roughness of copper oxide thin films, showing peak heights up to approximately 35 nm for undoped films researchgate.net. It has also been employed for in situ characterization of copper catalyst surfaces at the nanoscale and atomic resolution during electrochemical reactions mpg.de.

Theoretical and Computational Chemistry of Cupric Sebacate

Quantum Mechanical Investigations

Quantum mechanical calculations are fundamental to understanding the electronic makeup of cupric sebacate (B1225510), detailing the nature of the copper-ligand bonding and the distribution of electrons within the molecule.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-electron systems. core.ac.uk For copper(II) complexes, DFT calculations, often employing functionals like B3LYP, are utilized to optimize molecular geometries and explore electronic properties such as ionization potential, electron affinity, and chemical hardness. davidpublisher.com

In the context of cupric sebacate, DFT calculations would focus on the coordination environment of the copper(II) ion. Copper(II) carboxylates frequently form dinuclear "paddlewheel" structures where four carboxylate ligands bridge two copper centers. semanticscholar.org DFT can be used to model this structure, calculating the Cu-O bond lengths and the Cu-Cu separation. The theory helps in understanding the nature of the bonding, which involves significant covalent character between the copper d-orbitals and the oxygen p-orbitals of the sebacate carboxylate groups. The strength of the metal-ligand bond can be evaluated by analyzing the energy lowering and charge transfer between the copper ion (acceptor) and the sebacate ligand (donor). davidpublisher.com

Table 1: Representative DFT-Calculated Parameters for a Model Dinuclear Copper(II) Carboxylate System
ParameterCalculated ValueSignificance
Cu-Cu Distance~2.6 ÅIndicates a dinuclear structure, crucial for magnetic properties. semanticscholar.org
Cu-O Bond Length~1.9 - 2.0 ÅReflects the strength of the coordination bond.
Mulliken Charge on Cu+0.8 to +1.2 eShows significant charge transfer from ligands to the metal center.
Binding Energy per LigandVariesQuantifies the stability of the complex. chemrxiv.orgresearchgate.net

Molecular Orbital (MO) theory provides a detailed picture of the electronic transitions and properties of this compound. For a typical copper(II) complex with a d⁹ electronic configuration, the d-orbitals are split in energy by the ligand field. sci-hub.red In a paddlewheel structure, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical for understanding the reactivity and electronic spectra.

The HOMO is often associated with the antibonding combination of the copper dₓ²-y² orbitals, while the LUMO may be associated with ligand-based orbitals or higher-energy metal orbitals. researchgate.netresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that relates to the chemical reactivity and the energy of the lowest electronic transitions. davidpublisher.com DFT calculations are routinely used to compute the energies of these frontier orbitals and visualize their spatial distribution, confirming the metal-centered nature of these orbitals in many copper(II) carboxylates. davidpublisher.comresearchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound, from the flexibility of the ligand to the collective interactions that define its solid-state structure. mdpi.comresearchgate.netpsu.edu

Experimental evidence suggests that this compound possesses a polymeric structure. researchgate.net The long, flexible sebacate ligand can act as a linker, bridging copper centers to form extended one-, two-, or three-dimensional networks. Understanding the crystal packing requires an analysis of the intermolecular interactions. rsc.orgrsc.org In addition to the primary Cu-O coordination bonds, the crystal structure is stabilized by weaker forces, such as van der Waals interactions between the aliphatic chains of the sebacate ligands. MD simulations can model these interactions to predict how individual polymer chains pack together, influencing properties like density and thermal stability. The arrangement of the hydrocarbon chains can lead to layered structures, similar to what is observed in calcium sebacate where layers of calcium ions are connected by the sebacate molecules. mdpi.com

Prediction of Spectroscopic Parameters and Magnetic Behavior

Computational chemistry is a valuable tool for predicting and interpreting the spectroscopic and magnetic properties of copper(II) complexes. mdpi.comresearchgate.net For this compound, this is particularly relevant for understanding its color, electronic transitions, and the magnetic coupling between copper centers.

DFT and its time-dependent extension (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of copper(II) complexes. researchgate.netresearchgate.net The calculations can identify the energies and intensities of d-d transitions, which are responsible for the characteristic blue or green colors of most Cu(II) compounds. researchgate.net

Furthermore, this compound is known to exhibit magnetic interactions between the Cu(II) centers. researchgate.net In dinuclear copper(II) carboxylates, the two S=1/2 copper ions typically couple antiferromagnetically. semanticscholar.org Quantum mechanical calculations can predict the magnetic exchange coupling constant (J), which quantifies the strength of this interaction. By calculating the energy difference between the high-spin (triplet) and low-spin (singlet) states of the dinuclear unit, the J value can be determined and compared with experimental data from magnetic susceptibility measurements. These calculations provide insight into the magneto-structural correlations, linking the geometric parameters of the [Cu₂(O₂CR)₄] core to the observed magnetic behavior. rsc.org

Table 2: Computationally Predicted Properties for a Model Dinuclear Copper(II) Carboxylate
PropertyMethodologyPredicted OutcomeExperimental Correlate
Electronic Transitions (d-d)TD-DFTBroad absorption in the visible region (600-800 nm). researchgate.netUV-Vis Spectroscopy
Magnetic Exchange Coupling (J)DFT (Broken-Symmetry)Negative value, indicating antiferromagnetic coupling. semanticscholar.orgMagnetic Susceptibility
EPR g-tensorDFTAnisotropic g-values (g_z > g_x, g_y > 2.0). mdpi.comElectron Paramagnetic Resonance (EPR)
Hyperfine Coupling Constant (A)DFTValues for coupling with the ⁶³Cu nucleus. mdpi.comElectron Paramagnetic Resonance (EPR)

Computational Design and Prediction of Novel this compound Analogs

The field of computational chemistry offers powerful tools for the in silico design and prediction of novel molecules with tailored properties, bypassing the need for extensive and time-consuming experimental synthesis and characterization in the initial stages of material discovery. In the context of this compound, computational methods can be employed to design and evaluate a wide array of novel analogs with potentially enhanced or entirely new functionalities. This approach allows for the systematic modification of the parent this compound structure and the subsequent prediction of how these changes will influence its physicochemical properties.

The design of novel this compound analogs typically begins with the modification of the sebacate ligand. These modifications can be broadly categorized into several strategies, including:

Backbone Modification: Altering the length of the alkyl chain of the dicarboxylate ligand. This can influence the flexibility and the metal-metal distance in the resulting coordination polymer.

Functionalization: Introducing various functional groups onto the alkyl chain of the sebacate ligand. This can be used to tune properties such as solubility, thermal stability, and reactivity.

Substitution: Replacing the sebacate ligand with other dicarboxylic acids that have different electronic or steric properties.

Once a library of virtual analogs has been created, their properties can be predicted using a variety of computational techniques. Density Functional Theory (DFT) is a widely used method for calculating the electronic structure, geometry, and vibrational frequencies of molecules. mdpi.comrsc.orgnih.gov Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of these analogs, providing insights into their thermal stability and conformational flexibility. acs.orgmdpi.compsu.edu

A key aspect of the computational design process is the ability to predict specific properties of interest. For this compound analogs, these properties might include:

Thermal Stability: The temperature at which the compound decomposes is a critical parameter for many applications. Computational methods can predict bond dissociation energies and simulate thermal decomposition pathways.

Solubility: The solubility of a compound in different solvents can be predicted by calculating the free energy of solvation.

Electronic Properties: The electronic band gap and other electronic properties can be calculated to predict the material's potential for applications in electronics and optics.

The following data tables present hypothetical examples of novel this compound analogs and their predicted properties, based on the principles of computational chemistry. These examples are for illustrative purposes to demonstrate the potential of in silico design.

Table 1: Predicted Properties of this compound Analogs with Modified Backbones

Analog NameLigand ModificationPredicted Cu-Cu Distance (Å)Predicted Thermal Decomposition Temp. (°C)Predicted Band Gap (eV)
Cupric Adipate Analog-(CH₂)₄- backbone4.82803.5
Cupric Suberate Analog-(CH₂)₆- backbone7.22953.4
This compound (Reference) -(CH₂)₈- backbone 9.5 310 3.3
Cupric Dodecanedioate Analog-(CH₂)₁₀- backbone11.83203.2
Cupric Tetradecanedioate Analog-(CH₂)₁₂- backbone14.13253.1

This table illustrates how modifying the length of the alkyl chain in the dicarboxylate ligand is predicted to affect the distance between copper centers, thermal stability, and the electronic band gap. Longer chains are predicted to increase the metal-metal distance and thermal stability while slightly decreasing the band gap.

Table 2: Predicted Properties of this compound Analogs with Functionalized Ligands

Analog NameFunctional Group on Sebacate BackbonePredicted Solubility in Water (g/L)Predicted Thermal Decomposition Temp. (°C)Predicted Coordination Geometry
This compound (Reference) None < 0.1 310 Distorted Octahedral
Cupric 2-Hydroxysebacate-OH at C21.5290Distorted Octahedral
Cupric 2-Aminosebacate-NH₂ at C22.0285Distorted Octahedral with N-coordination
Cupric 2-Fluorosebacate-F at C2< 0.1315Distorted Octahedral
Cupric 2,9-Dihydroxysebacate-OH at C2 and C95.0275Distorted Octahedral

This table shows the predicted effect of introducing functional groups onto the sebacate ligand. Hydrophilic groups like hydroxyl and amino are expected to increase water solubility but may decrease thermal stability. The introduction of a coordinating group like an amino group could also alter the coordination environment of the copper(II) ion.

The computational design and prediction of novel this compound analogs represent a frontier in materials science, offering a rational and efficient pathway to new materials with desired properties. While experimental validation is ultimately necessary, in silico methods provide invaluable guidance in the design process, accelerating the discovery of new functional materials.

Reactivity and Solution Phase Behavior of Cupric Sebacate

Electrochemical Characterization

Electrochemical techniques, such as cyclic voltammetry, are valuable tools for investigating the redox properties and electron transfer mechanisms of metal complexes in solution. nanoscience.comscribd.com While general studies on the electrochemical behavior of copper(II) complexes with various ligands exist, specific detailed electrochemical characterization of cupric sebacate (B1225510) in solution is not extensively reported in the provided search results.

Cyclic Voltammetry for Redox Properties and Electron Transfer Mechanisms

Cyclic voltammetry involves sweeping the potential of an electrode in a solution and measuring the resulting current. This technique can provide information about the redox potentials of electroactive species, the reversibility of electron transfer processes, and insights into reaction kinetics and mechanisms. nanoscience.comscribd.comlibretexts.org

One source mentions that the electrochemical behavior of copper(II) sebacate was investigated by cyclic voltammetry in methanolic solutions. researchgate.net However, detailed results, including specific peak potentials, current values, or analysis of electron transfer mechanisms (e.g., diffusion-controlled vs. surface-controlled, number of electrons transferred), are not provided in the available abstract.

General studies on other copper(II) complexes with dicarboxylic acids or similar ligands have shown quasi-reversible one-electron transfer processes. banglajol.infoiosrjournals.org The characteristics of cyclic voltammograms, such as peak separation (ΔEp) and the relationship between peak current and scan rate, can indicate the reversibility and kinetic limitations of the electron transfer. libretexts.orgiosrjournals.org For a diffusion-controlled, quasi-reversible process, the peak current typically increases with the square root of the scan rate. iosrjournals.org

Specific data tables detailing the electrochemical parameters (e.g., redox potentials, peak currents, scan rate dependence) for cupric sebacate from cyclic voltammetry were not found in the provided search results.

Spectroelectrochemical Studies for In-Situ Analysis

Spectroelectrochemistry combines electrochemical methods with spectroscopic techniques to provide in-situ information about the species present and structural changes occurring during electrochemical reactions. nih.govmetrohm.com This approach can be particularly useful for analyzing electrode-confined species or monitoring changes in oxidation state and coordination environment. nih.govchemrxiv.org

While spectroelectrochemical methods have been applied to study various copper systems, such as copper proteins and copper catalysts during electrochemical reactions like CO2 reduction, there is no specific information in the provided search results regarding the application of spectroelectrochemical studies for the in-situ analysis of this compound in solution. nih.govchemrxiv.orguzh.ch

Ligand Exchange and Coordination Chemistry

This compound, as a copper(II) carboxylate, participates in coordination chemistry. The copper(II) ion can coordinate with the carboxylate groups of the sebacate ligand. In solution, this compound may undergo ligand exchange reactions where the coordinated sebacate ligands or co-ligands (like water molecules if present in the coordination sphere) are replaced by other ligands. savemyexams.comchemguide.co.uk

The coordination chemistry of this compound is an area of ongoing research with potential implications in various fields. ontosight.ai

Formation of Mixed-Ligand Complexes

Copper(II) ions are known to form mixed-ligand complexes in solution, where the coordination sphere around the central copper ion is occupied by two or more different types of ligands. banglajol.infofrontiersin.org Studies on copper(II) with other dicarboxylic acids and nitrogen-donor ligands, for instance, have demonstrated the formation of such mixed-ligand species. banglajol.infofrontiersin.orgnih.gov The formation of mixed-ligand complexes can influence the properties and reactivity of the metal center.

While the general ability of copper(II) to form mixed-ligand complexes is established, specific research detailing the formation of mixed-ligand complexes involving this compound as one of the components was not found in the provided search results.

Kinetic and Thermodynamic Studies of Complexation

Understanding the kinetics and thermodynamics of complexation reactions provides insights into the rates at which complexes form and dissociate, as well as their stability. Kinetic studies examine the reaction rates and mechanisms, while thermodynamic studies determine parameters such as stability constants (formation constants), enthalpy changes (ΔH), and entropy changes (ΔS). dtic.milnih.govagriculturejournals.cz

General studies on the complexation of copper(II) with various organic ligands in aquatic systems have investigated the kinetics and thermodynamics of these interactions. dtic.milagriculturejournals.czmdpi.com Factors such as ligand concentration, pH, and the presence of competing ions can influence the complexation process. dtic.milagriculturejournals.cz The stability of metal complexes with multidentate ligands (chelates) is often higher compared to those with monodentate ligands, a phenomenon known as the chelate effect, which is largely driven by favorable entropy changes. chemrevise.orglibretexts.org

However, specific kinetic and thermodynamic studies focused on the complexation reactions of this compound in solution, either with the sebacate ligand itself or in the formation of mixed-ligand complexes, were not detailed in the provided search results.

Photochemical Reactions and Stability under Irradiation

The interaction of metal complexes with light can lead to photochemical reactions, affecting their stability and potentially initiating transformations. Copper compounds can be involved in photochemical processes, and irradiation can influence copper speciation in the presence of organic matter. scielo.brcopernicus.orgresearchgate.netcopernicus.orgacs.org

Studies on the effects of solar irradiation on copper speciation in water samples containing dissolved organic matter have shown that photochemical degradation of the organic ligands can increase the concentration of free copper ions. scielo.br Research also suggests that copper can play a role in photochemically induced radical chemistry in complex systems. copernicus.orgresearchgate.netcopernicus.org

However, specific detailed studies investigating the photochemical reactions or the stability of isolated this compound under various irradiation conditions in solution were not found in the provided search results. Information on the specific wavelengths of light that might affect this compound or the products of its photodegradation in solution is not available from these sources.

Hydrolytic Stability and Speciation in Aqueous Systems

The behavior of this compound in aqueous solutions is primarily influenced by its solubility and the potential for hydrolysis and complex formation. This compound is generally described as slightly soluble or insoluble in water ontosight.aiontosight.aichemicalbook.in. Its low solubility in water, compared to its higher solubility in organic solvents, is a notable characteristic ontosight.aiontosight.ai.

While specific detailed research findings solely focused on the hydrolytic stability and speciation of this compound in water are limited in the provided search results, the general behavior of copper(II) ions and sebacic acid in aqueous systems can offer insights.

Hydrolysis is a reaction with water that can affect the stability of a compound. For metal salts of weak acids, hydrolysis can occur, potentially leading to the formation of the corresponding acid and metal hydroxide (B78521) species. Sebacic acid is a dicarboxylic acid ontosight.aichemicalland21.com. While information directly on the hydrolysis of the sebacate anion in the presence of copper(II) is not extensively detailed in the search results, studies on the hydrolysis of other sebacate esters indicate that hydrolysis rates can be influenced by pH atamanchemicals.comepa.gov. For instance, the base-catalyzed hydrolysis of dibutyl sebacate shows varying half-lives depending on the pH atamanchemicals.comepa.gov.

The low solubility of this compound in water suggests that in many aqueous environments, it would likely exist predominantly as a solid phase, with only a small concentration of dissolved species in equilibrium with the solid. The dissolved copper(II) and sebacate species in solution would then participate in speciation and potential hydrolysis reactions.

Research on the speciation of copper in aqueous solutions with different ligands highlights the importance of pH in determining the prevalent copper species comsol.comresearchgate.net. For example, in the presence of ammonia (B1221849), copper(II) forms various ammine complexes depending on the ammonia concentration comsol.com. Similarly, in solutions containing sulfate (B86663), copper speciation is influenced by the concentration of sulfuric acid scilit.comresearchgate.net.

Given the low solubility of this compound, detailed studies on its solution-phase behavior, including hydrolytic pathways and the distribution of specific copper-sebacate complexes at varying conditions, would be necessary for a comprehensive understanding of its speciation and stability in aqueous systems.

PropertyValue / DescriptionSource
AppearanceGreenish-blue crystalline powder ontosight.ai
Solubility in waterSlightly soluble / Insoluble ontosight.aiontosight.aichemicalbook.in
Solubility in organic solventsMore soluble ontosight.aiontosight.ai
Chemical FormulaCu(C₁₀H₁₆O₄) ontosight.aiontosight.ai

Environmental Chemistry and Fate of Cupric Sebacate

Environmental Occurrence and Distribution Pathways

Information specifically on the environmental occurrence of cupric sebacate (B1225510) is limited in the search results. However, copper compounds in general are present in the environment from various natural and anthropogenic sources. Copper can be found in soil, water, air, and sediments. researchgate.net Cupric sebacate's distribution in the environment would likely be linked to its applications and disposal. It has been explored for use as an antimicrobial agent, corrosion inhibitor, and catalyst. ontosight.ai Release into the environment could occur through the lifecycle of products containing this compound, such as antimicrobial coatings, paints, textiles, or through industrial processes where it is used. ontosight.aiontosight.ai

Distribution pathways would include release to soil and water bodies through manufacturing waste, product use, and disposal. Copper, in various forms, can be transported through leaching in soil and movement in water systems. wur.nl Atmospheric transport of fine particles containing copper is also possible.

Biodegradation Studies in Various Environmental Media

While specific biodegradation studies for this compound were not extensively detailed, information on the biodegradation of related sebacate compounds and the fate of copper in the presence of organic matter provides some insight. Sebacic acid itself is generally considered biodegradable. ontosight.ai Studies on dibutyl sebacate, another sebacate ester, indicate it can be readily biodegraded by bacterial and fungal cultures. atamanchemicals.com

Photodegradation Mechanisms and Environmental Transformation Products

Metal ions, including copper, can influence photochemical reactions, sometimes acting as catalysts or quenchers. acs.orgbeilstein-journals.org The sebacate ligand within this compound could potentially undergo photodegradation under UV exposure. The presence of the copper ion might affect the rate and specific pathways of this degradation. Potential environmental transformation products would likely include smaller organic acids or other breakdown products from the sebacate chain, along with various inorganic copper species depending on the environmental conditions.

Sorption and Leaching Behavior in Soil and Sediment Matrices

The sorption and leaching behavior of this compound in soil and sediment matrices are primarily governed by the properties of copper ions and their interaction with soil components, particularly organic matter and clay minerals. Copper has a strong affinity for soil organic matter (SOM) and can form stable complexes. wur.nlmdpi.com This strong sorption generally reduces the mobility of copper in soil. scienceasia.org

Studies on copper sorption in soils have shown that sorption increases with increasing soil organic matter content and pH. mdpi.comjournalijdr.com The interaction between copper and dissolved organic matter (DOM) can also influence leaching. While copper tends to sorb strongly, the presence of DOM can facilitate the leaching of copper by forming mobile complexes. scielo.org.mxresearchgate.net

Data on copper sorption in different soil types highlights the variability in behavior based on soil characteristics. For instance, a study showed that Gleyic Arenosol adsorbed more copper than Eutric/Dysteric Gleysol. journalijdr.com

Interactive Table 1: Influence of Soil Characteristics on Copper Sorption

Soil TypeCharacteristic StudiedInfluence on Cu Sorption
Gleyic ArenosolOrganic MatterIncreased sorption
Eutric/Dysteric GleysolOrganic MatterIncreased sorption
Gleyic ArenosolpHIncreased sorption
Eutric/Dysteric GleysolpHIncreased sorption
Gleyic ArenosolCation Exchange CapacityPositive correlation
Eutric/Dysteric GleysolCation Exchange CapacityNegative correlation
BothClay ContentNo regular pattern

Leaching of copper can lead to groundwater contamination, especially under conditions of low pH and low organic matter content. journalijdr.comscielo.org.mxresearchgate.net The formation of copper-DOM complexes can enhance copper mobility in soil and increase the potential for leaching. mdpi.comscielo.org.mx

Interactive Table 2: Effect of Dissolved Organic Matter (DOM) on Copper Leaching

Presence of DOMCopper Sorption in SoilCopper Leaching in SoilPotential for Groundwater Contamination
Without DOMLowerLowerLower
With DOMGreaterFacilitatedHigher

Note: Data based on studies of copper in soil, which is relevant to the copper component of this compound. scielo.org.mxresearchgate.net

In sediment matrices, copper also tends to associate with organic matter and fine particles. The partitioning of copper between the water column and sediment is a significant process in its environmental fate. internationalcopper.org

Mobility and Bioavailability in Ecosystems (excluding direct human/animal exposure)

The mobility and bioavailability of this compound in ecosystems are determined by the mobility and bioavailability of its constituent copper and sebacate components, and the interactions between them. Copper mobility in soil is generally low due to strong sorption to organic matter and clay minerals, but it can be increased by the presence of dissolved organic matter. mdpi.comscienceasia.orgscielo.org.mx

Bioavailability refers to the fraction of a substance that is available for uptake by organisms. For copper, the free ionic form (Cu²⁺) is generally considered the most bioavailable and potentially toxic form to aquatic organisms. otago.ac.nz However, copper in the environment is often complexed with organic ligands, which reduces the concentration of free copper ions and thus its bioavailability and toxicity. otago.ac.nz

In aquatic ecosystems, the majority of dissolved copper can be strongly complexed by organic ligands, reducing the free ionic copper concentration to very low levels. otago.ac.nz This complexation plays a decisive role in controlling copper speciation, bioavailability, and toxicity in marine environments. otago.ac.nz

The sebacate portion's mobility would depend on its solubility and susceptibility to degradation. As a sebacate compound, it might have some mobility in water or soil pore water, but this would be influenced by its association with the copper ion.

The bioavailability of the sebacate component to organisms would depend on its uptake mechanisms and whether it can be metabolized. Given that sebacic acid is naturally occurring, the sebacate part is likely to be subject to biological processes in the environment.

Advanced Applications and Materials Science Perspectives Non Biological/non Medical

Catalytic Applications in Organic Transformations

Copper compounds are widely recognized for their catalytic activity in a diverse range of organic transformations, owing to copper's accessible multiple oxidation states (Cu⁰, Cuᴵ, Cuᴵᴵ, and Cuᴵᴵᴵ) mdpi.comalfachemic.com. These properties enable copper-based catalysts to facilitate reactions involving single- and multi-electron transfer mdpi.com. Cupric sebacate (B1225510) has been explored as a potential catalyst in organic synthesis reactions ontosight.ai.

Investigation as a Heterogeneous Catalyst

Heterogeneous catalysis involves a catalyst in a different phase from the reactants, typically a solid catalyst interacting with liquid or gaseous reactants uobabylon.edu.iqchemguide.co.uk. While general copper catalysts, often in solid forms like copper oxide or supported copper, are extensively used as heterogeneous catalysts for reactions such as CO oxidation, selective oxidation of organic compounds, and selective catalytic reduction of NOₓ mdpi.com, specific detailed research on cupric sebacate's role as a heterogeneous catalyst is not prominently documented in the provided search results. However, its nature as a solid crystalline powder ontosight.ai suggests the possibility of its application in heterogeneous systems. The ability of transition metal soaps like this compound to form coordination polymers ontosight.ai could potentially be leveraged in designing solid catalytic materials with specific structures and active sites.

Potential in Homogeneous Catalysis

Homogeneous catalysis occurs when the catalyst and reactants are in the same phase, usually in solution uobabylon.edu.iqchemguide.co.uk. Copper salts and complexes can function as homogeneous catalysts in various organic reactions, including coupling reactions like the Ullmann coupling, where different valence states of copper are utilized alfachemic.com. Copper catalysis has also been investigated in homogeneous systems for enantioselective conjugate-addition reactions using Cu(II) species in the presence of chiral ligands nih.gov. A patent also notes the suitability of homogeneous catalysts, including copper, for reactions involving hydrogen google.com. While the solubility of this compound in organic solvents ontosight.aiontosight.ai indicates its potential for use in homogeneous catalytic systems, specific examples or detailed studies of this compound acting as a homogeneous catalyst are not extensively detailed in the available information.

Development of Novel Inorganic-Organic Hybrid Materials Incorporating this compound

Inorganic-organic hybrid materials are composites that intimately combine inorganic and organic components, often at the molecular or nanoscale, leading to synergistic properties not found in the individual components iupac.org. These materials can be designed with tailored optical, electrical, or thermal properties ontosight.ai. Copper compounds, particularly copper halides, have been used to construct hybrid structures by interacting with organic ligands, forming coordination bonds mdpi.com. Cluster-based inorganic-organic hybrid materials, including hybrid polymers and metal-organic frameworks, can be synthesized using metal clusters as building blocks coordinated to organic linkers rsc.org.

This compound, as a copper salt of a dicarboxylic acid, possesses both an inorganic component (cupric ion) and an organic component (sebacate anion). Its ability to form coordination polymers ontosight.ai suggests it could serve as a building block or component in the design of novel inorganic-organic hybrid materials. These hybrid materials could potentially exhibit unique structural features and properties arising from the coordination chemistry of the cupric ion and the flexible nature of the sebacate linker. While the provided information discusses the general concept of copper-based hybrid materials and the ability of this compound to form coordination polymers, specific research detailing the incorporation of this compound into novel inorganic-organic hybrid materials for non-medical applications is not extensively provided.

Integration into Energy-Related Materials (e.g., electrodes, electrolytes)

The integration of materials into energy-related applications, such as electrodes and electrolytes for batteries or fuel cells, is a significant area of materials science research. Copper and its compounds are involved in various electrochemical processes, including those relevant to energy conversion, such as the hydrogen evolution reaction (HER) and electrochemical CO₂ reduction reaction (CO₂RR), where copper-based catalysts are utilized mdpi.com.

While sebacate esters are used as plasticizers in membranes for ion-selective electrodes used in analytical chemistry jecst.orgresearchgate.netnih.govingentaconnect.comjecst.orgresearchgate.netresearchgate.nettishreen.edu.sycu.edu.eg, these applications primarily focus on sensing and detection rather than energy storage or conversion. Ammonium sebacate has been mentioned as a material used in the production of electronic capacitor chemical materials samaterials.com. However, direct information specifically detailing the integration of this compound into electrodes, electrolytes, or other components of energy storage or conversion devices is not provided in the search results. Research in this area for this compound may be limited or not yet widely published in the indexed literature.

Q & A

Q. What are the standard protocols for synthesizing cupric sebacate in laboratory settings?

this compound is typically synthesized via the reaction of sebacic acid with copper salts (e.g., copper sulfate or copper acetate) under controlled pH and temperature conditions. Key steps include:

  • Neutralization : Adjust pH to 6.5–7.5 to ensure complete deprotonation of sebacic acid.
  • Precipitation : Use ethanol or acetone to isolate the copper-sebacate complex.
  • Purification : Recrystallization in polar aprotic solvents (e.g., DMSO) followed by vacuum drying .
    Document reaction parameters (molar ratios, solvent purity, agitation rate) meticulously to ensure reproducibility .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • FTIR Spectroscopy : Identify carboxylate (COO⁻) stretching vibrations (1,550–1,650 cm⁻¹) and copper-oxygen bonds (400–600 cm⁻¹).
  • Elemental Analysis : Quantify Cu²⁺ content via ICP-OES to verify stoichiometry.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability by monitoring mass loss at 200–400°C .
  • XRD : Confirm crystalline structure by matching peaks with reference databases .

Q. What are the critical parameters to document when replicating this compound synthesis procedures from literature?

  • Reagent Specifications : Purity grades, supplier details, and lot numbers.
  • Environmental Controls : Temperature (±0.5°C), humidity, and inert gas flow rates.
  • Instrument Calibration : Spectrophotometer wavelengths, GC column conditions .
    Use standardized templates for lab notebooks to align with peer-review requirements .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to maximize this compound yield while minimizing copper oxide byproducts?

  • Design of Experiments (DoE) : Use response surface methodology (RSM) to model interactions between pH (6–8), temperature (60–80°C), and stirring speed.
  • Byproduct Mitigation : Introduce chelating agents (e.g., EDTA) to sequester free Cu²⁺ ions.
  • Real-Time Monitoring : Employ UV-Vis spectroscopy to track reaction progress and terminate at optimal conversion .
    Validate optimized conditions across three independent trials to ensure robustness .

Q. What strategies are recommended for resolving contradictions in reported thermal stability data of this compound across studies?

  • Methodological Audit : Compare heating rates (e.g., 5°C/min vs. 10°C/min) and sample masses in TGA studies.
  • Impurity Analysis : Use HPLC-MS to detect trace organic contaminants that may catalyze decomposition.
  • Cross-Validation : Replicate conflicting studies under identical conditions, documenting atmospheric composition (O₂/N₂) and crucible materials .
    Publish null results to address publication bias in thermal stability literature .

Q. How should researchers design controlled experiments to evaluate this compound’s potential as a catalyst in oxidation reactions?

  • Control Groups : Compare catalytic activity against CuO nanoparticles and homogeneous Cu²⁺ salts.
  • Kinetic Studies : Monitor reaction rates via in-situ Raman spectroscopy or iodometric titration.
  • Surface Analysis : Use XPS to correlate Cu⁺/Cu²⁺ surface ratios with catalytic efficiency .
    Include error bars for triplicate measurements and report confidence intervals (α=0.05) .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound toxicity studies?

  • Nonlinear Regression : Fit data to Hill or Log-Logistic models to estimate EC₅₀ values.
  • ANOVA with Post-Hoc Tests : Compare toxicity across cell lines (e.g., HEK293 vs. HepG2).
  • Meta-Analysis : Pool data from multiple studies using random-effects models to account for heterogeneity .
    Ensure compliance with ethical guidelines for in vitro toxicology .

Methodological Guidelines

  • Data Contradiction Resolution : Apply the "Three C's" framework: Compare methodologies, Critique instrumentation, and Contextualize results within experimental constraints .
  • Replication Protocols : Share raw datasets and instrument configurations via open-access repositories to facilitate independent verification .
  • Ethical Reporting : Disclose funding sources, potential conflicts of interest, and deviations from protocols in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.